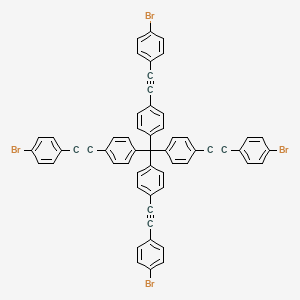
Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyano group, a cyclopropyl group, and an ethyl ester, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Analyse Chemischer Reaktionen
Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of cyano groups to amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole ring can participate in π-π stacking interactions, while the cyano and cyclopropyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Exhibits potent antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H14N2O2 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
ethyl 4-cyano-1-cyclopropylindole-6-carboxylate |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-15(18)10-7-11(9-16)13-5-6-17(12-3-4-12)14(13)8-10/h5-8,12H,2-4H2,1H3 |
InChI-Schlüssel |
TYDUKYIFDDMXCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C2C=CN(C2=C1)C3CC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B15155833.png)
![4-(4-methoxyphenyl)-12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15155839.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15155850.png)
![(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole](/img/structure/B15155851.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
![1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155863.png)
![N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B15155868.png)
![4-Isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B15155904.png)
![4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide](/img/structure/B15155911.png)

![N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155920.png)
![4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15155928.png)

